molecular formula C15H14N2OS2 B2737453 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide CAS No. 330677-06-0

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide

Cat. No. B2737453
CAS RN: 330677-06-0
M. Wt: 302.41
InChI Key: YCRGJRWTSQUMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of this compound can be carried out by the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which is prepared via a microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains a cyano group (CN), which contributes to its reactivity .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel heterocyclic compounds. For instance, it has been used in the synthesis of 2-oxopyridine derivatives via a 1,3-dinucleophilic attack by active methylene reagents on the acetamido 1,3-bielectrophilic moiety of the starting compound .


Physical And Chemical Properties Analysis

The compound forms orange crystals with a melting point of 102.8°C in toluene . The 1H NMR spectrum shows various peaks indicating the presence of different types of hydrogen atoms in the molecule .

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Synthesis of Heterocyclic Derivatives: Researchers have developed methods to synthesize various heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, starting from benzo[b]thiophen-2-yl-hydrazonoesters. These compounds have potential applications in the development of new pharmaceuticals and materials (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Antitumor Potential: Novel synthesis techniques have been employed to create polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds have been evaluated for their antitumor activities, showing significant inhibitory effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This underscores the potential of such compounds in cancer research and treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).

Antirheumatic Applications

  • Anti-rheumatic Potential: Research on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has shown significant anti-rheumatic effects, highlighting another important application area for these compounds. The study demonstrated their antioxidant, analgesic, and anti-rheumatic properties, indicating their potential in treating rheumatic diseases (Sherif & Hosny, 2014).

Luminescent Material Applications

  • Luminescent Supramolecular Assemblies: A study explored the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, which form hydrogen-bonded complexes with significant luminescent properties. These findings suggest potential applications in the development of new luminescent materials for various technological applications (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, thiophene derivatives in general have been reported to possess various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

Thiophene derivatives, including this compound, are of great interest in medicinal chemistry due to their diverse therapeutic properties . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity . Additionally, the compound’s potential as a 5-lipoxygenase (5-LOX) inhibitor suggests it could be of interest for further structure optimization and in-depth studies .

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-9-4-5-12-10(7-9)11(8-16)15(20-12)17-14(18)13-3-2-6-19-13/h2-3,6,9H,4-5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRGJRWTSQUMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.